

The Biological Activity of Ageliferin and its Analogs: A Technical Guide

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Compound of Interest

Compound Name: *Ageliferin*

Cat. No.: *B1246841*

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Introduction

Ageliferin and its structural analogs are a class of pyrrole-imidazole alkaloids, natural products predominantly isolated from marine sponges of the genus *Agelas*.^{[1][2]} These compounds have garnered significant attention from the scientific community due to their complex chemical architecture and a wide spectrum of biological activities, including antimicrobial, immunomodulatory, and antiviral properties.^{[3][4]} This technical guide provides an in-depth overview of the known biological activities of **Ageliferin** and its derivatives, focusing on quantitative data, the underlying mechanisms of action, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Antibacterial and Anti-biofilm Activity

A significant area of research for **Ageliferin** and its analogs has been their efficacy against pathogenic bacteria, particularly multidrug-resistant (MDR) strains. The primary compounds studied include **Ageliferin**, **Bromoageliferin**, and **Dibromoageliferin**.

Quantitative Antibacterial Data

The antibacterial potency of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Studies have demonstrated notable activity against several Gram-negative pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of **Ageliferin** and Analogs against Gram-Negative Bacteria

Compound	Bacterial Strain	MIC (mg/L)
Ageliferin (1)	P. aeruginosa ATCC 27853	64
	K. pneumoniae ATCC 13883	64
	K. pneumoniae (Clinical Isolate)	64
Bromoageliferin (2)	P. aeruginosa ATCC 27853	8
	P. aeruginosa PAO1	16
	P. aeruginosa (Clinical Isolates)	16 - 32
Dibromoageliferin (3)	P. aeruginosa ATCC 27853	32
	P. aeruginosa PAO1	32
	K. pneumoniae ATCC 13883	64
	K. pneumoniae (Clinical Isolate)	64
	A. baumannii RYC 52763/97	64

Data sourced from:[1]

In addition to Gram-negative bacteria, these compounds have reported activity against Gram-positive bacteria, including *Micrococcus luteus*, *Bacillus subtilis*, and the human pathogen methicillin-resistant *Staphylococcus aureus* (MRSA).[1]

Structure-Activity Relationship (SAR)

Analysis of the MIC values reveals a clear structure-activity relationship. The degree of bromination on the pyrrole rings significantly influences antibacterial potency against *P. aeruginosa*. [1]

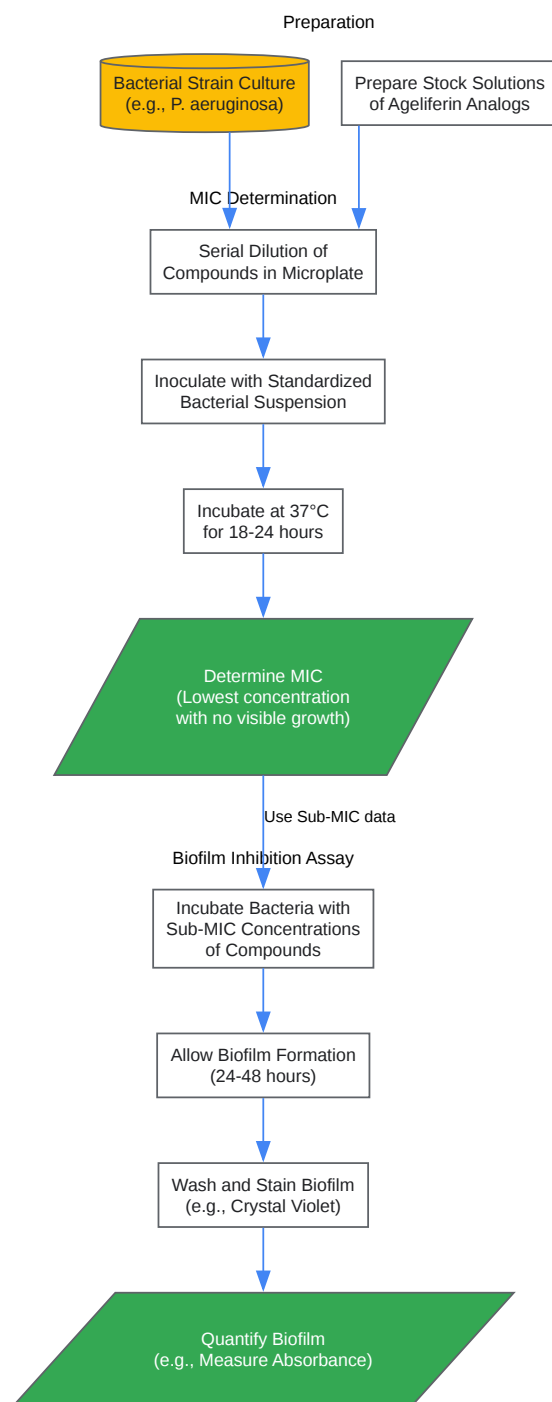
- Bromo**ageliferin** (2), with one bromine atom, is the most potent compound against *P. aeruginosa* strains.[1]
- **Ageliferin** (1), which lacks bromine atoms, is eight times less active than Bromo**ageliferin** against *P. aeruginosa* ATCC 27853.[1]
- The presence of a second bromine atom, as in Dibromo**ageliferin** (3), increases activity compared to the non-brominated **Ageliferin** but is less potent than the mono-brominated analog.[1]

Mechanism of Action and Biofilm Inhibition

While the precise bactericidal mechanism of action is not fully elucidated, evidence suggests that these compounds disrupt bacterial communities. Bromo**ageliferin**, in particular, has been shown to inhibit the formation of biofilms by clinical strains of *P. aeruginosa* in vitro.[1] Some studies on bromo**ageliferin** derivatives suggest an effect on the expression of genes related to fimbriae, which are crucial for bacterial adhesion and biofilm formation.[1]

Visualization: Antibacterial Assay Workflow

The following diagram outlines the typical workflow for determining the antibacterial and anti-biofilm activity of **Ageliferin** analogs.



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Caption: Workflow for evaluating antibacterial and anti-biofilm activity.

Immunomodulatory Activity: Cbl-b Inhibition

Recent studies have identified **Ageliferin** analogs as inhibitors of the Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b), an E3 ubiquitin ligase. Cbl-b is a critical negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[5] By inhibiting Cbl-b, these compounds can potentially enhance the immune response against cancer cells.[5]

Quantitative Cbl-b Inhibition Data

Bioassay-guided fractionation of extracts from the sponge *Astrosclera willeyana* led to the isolation of several **Ageliferin** derivatives that inhibit the ubiquitin ligase activity of Cbl-b.[5]

Table 2: Cbl-b Inhibitory Activity of **Ageliferin** Analogs

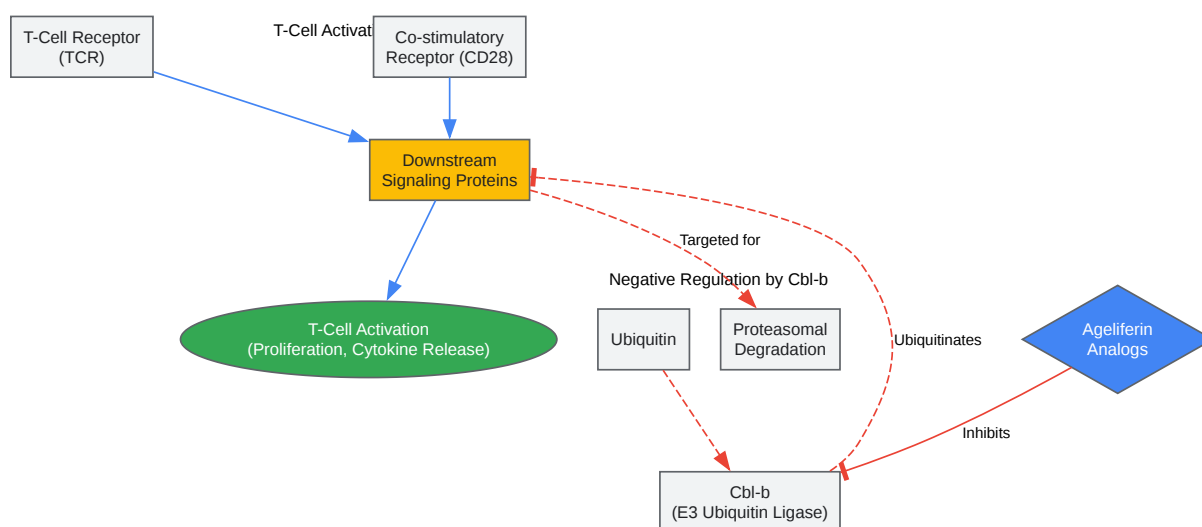
Compound	Structure	IC ₅₀ (μM)
N(1)-methylisoageliferin (4)	New analog	28
Ageliferin derivative (5)	Known analog	35
Ageliferin derivative (6)	Known analog	25
Ageliferin derivative (7)	Known analog	18
Ageliferin derivative (8)	Known analog	20
Ageliferin derivative (9)	Known analog	18
Ageliferin derivative (10)	Known analog	25

Data sourced from:[5][6] Note: The specific structures for compounds 5-10 are detailed in the source publication.[5]

The data indicates that **Ageliferin** derivatives are modest but consistent inhibitors of Cbl-b.[6] While a definitive SAR was not established from this set of compounds, the **Ageliferin** scaffold is considered a promising starting point for the development of more potent Cbl-b inhibitors.[5][6]

Visualization: Cbl-b Signaling Pathway and Inhibition

The diagram below illustrates the role of Cbl-b in T-cell regulation and how **Ageliferin** analogs intervene.



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Caption: Inhibition of Cbl-b by **Ageliferin** analogs enhances T-cell activation.

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of **Ageliferin** and its analogs.

General Isolation and Characterization

- **Extraction:** The sponge material (e.g., *Agelas dilatata*) is typically ground and extracted with organic solvents like a 1:1 mixture of CH₂Cl₂-MeOH, followed by 100% MeOH.[1][6]
- **Separation:** The crude extract is subjected to various chromatographic techniques. This includes flash chromatography followed by high-performance liquid chromatography (HPLC) to isolate pure compounds.[6]
- **Structural Elucidation:** The chemical structures of the isolated alkaloids are determined using spectroscopic and spectrometric analysis, including Nuclear Magnetic Resonance (¹H, ¹³C,

and 2D NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
[1]

Antibacterial Susceptibility Testing

- **Bacterial Strains and Culture:** Reference strains (e.g., ATCC) and clinical isolates of pathogens like *P. aeruginosa*, *K. pneumoniae*, and *A. baumannii* are used. Bacteria are cultured in appropriate media such as Mueller-Hinton broth.[1]
- **MIC Determination:** A broth microdilution method is commonly employed.
 - Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate.
 - Each well is inoculated with a standardized bacterial suspension (e.g., 5×10^5 CFU/mL).
 - Plates are incubated at 37°C for 18-24 hours.
 - The MIC is visually determined as the lowest concentration of the compound that completely inhibits bacterial growth.[1]

Cbl-b Biochemical Assay

- **Assay Principle:** This in vitro enzymatic assay measures the ubiquitin ligase activity of Cbl-b.
- **Procedure:**
 - The assay is typically performed in a 96-well plate format.
 - Reaction components include recombinant Cbl-b enzyme, ubiquitin, E1 and E2 enzymes, and an ATP regeneration system.
 - Test compounds (**Ageliferin** analogs) are added at various concentrations.
 - The reaction is initiated and incubated to allow for ubiquitination to occur.
 - The activity is measured, often using a luminescence-based or fluorescence-based detection method that quantifies the amount of ubiquitination.

- IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]

Conclusion and Future Outlook

Ageliferin and its analogs represent a valuable class of marine natural products with demonstrated biological activities. The brominated derivatives, particularly **Bromoageliferin**, are promising leads for the development of new antibacterial agents, especially against problematic Gram-negative pathogens like *P. aeruginosa*, due to their activity and anti-biofilm properties.[1] Furthermore, the identification of the **Ageliferin** scaffold as an inhibitor of the Cbl-b E3 ligase opens a new avenue for the development of novel cancer immunotherapies.[5][6] Future research should focus on elucidating the precise molecular mechanisms of action, optimizing the structures to enhance potency and selectivity, and evaluating their efficacy and safety in preclinical in vivo models. The synthetic accessibility of these compounds will also be crucial for further development and exploration of their therapeutic potential.[7][8]

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